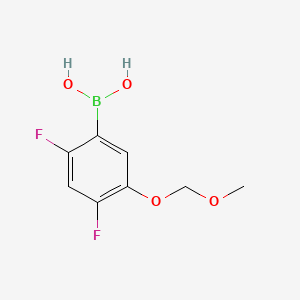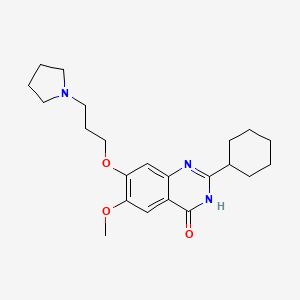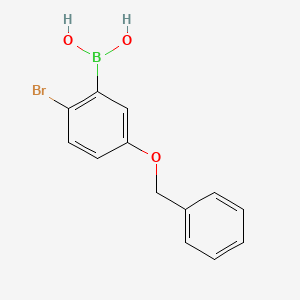![molecular formula C7H7N3O B14019024 [1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol](/img/structure/B14019024.png)
[1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol is a heterocyclic compound that belongs to the triazolopyridine family. . The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methanol group attached to the sixth position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing [1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in good-to-excellent yields and demonstrates a broad substrate scope . Another method involves the oxidative cyclization of hydrazones using N-chlorosuccinimide (NCS) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and the oxidative cyclization methods suggest that these could be adapted for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
[1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of [1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and survival . The compound binds to these targets, disrupting their normal function and leading to the inhibition of cell growth and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[4,3-A]pyridine-3-amine: This compound has similar structural features and exhibits comparable biological activities.
[1,2,4]Triazolo[1,5-A]pyridine: Another member of the triazolopyridine family, known for its medicinal properties.
[1,2,3]Triazolo[4,5-B]pyridine:
Uniqueness
What sets [1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methanol group at the sixth position of the pyridine ring enhances its reactivity and potential for further functionalization.
Eigenschaften
Molekularformel |
C7H7N3O |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol |
InChI |
InChI=1S/C7H7N3O/c11-4-6-1-2-7-9-8-5-10(7)3-6/h1-3,5,11H,4H2 |
InChI-Schlüssel |
MMIHNLZYGSPHSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NN=CN2C=C1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


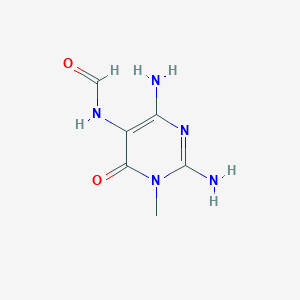
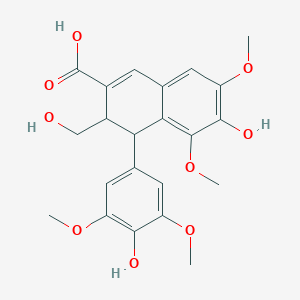

![trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018960.png)
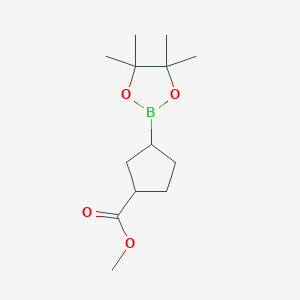

![N-[(2-Methylphenyl)carbamothioyl]-beta-alanine](/img/structure/B14018968.png)

![((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol](/img/structure/B14018974.png)

